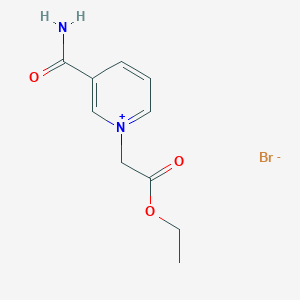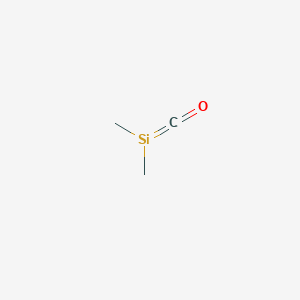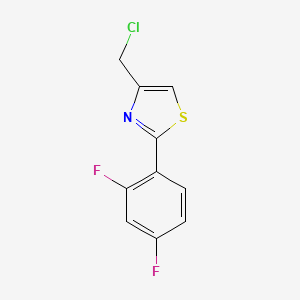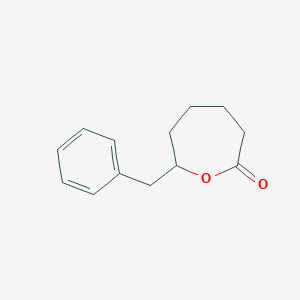
2-Oxepanone, 7-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-(phenylmethyl)- typically involves the ring-opening polymerization of caprolactone derivatives. One common method is the catalytic ring-opening polymerization using stannous octoate as a catalyst. The reaction is carried out under inert atmosphere conditions, typically at temperatures ranging from 100°C to 150°C .
Industrial Production Methods
In industrial settings, the production of 2-Oxepanone, 7-(phenylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
化学反応の分析
Types of Reactions
2-Oxepanone, 7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl caprolactone can be oxidized to benzyl caproic acid.
Reduction: Reduction can yield benzyl caprolactol.
Substitution: Substitution reactions can produce various benzyl-substituted caprolactones.
科学的研究の応用
2-Oxepanone, 7-(phenylmethyl)- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering.
Pharmaceuticals: The compound is explored for its potential use in the development of new drug formulations.
Material Science: It is used in the production of specialty materials with unique properties, such as enhanced mechanical strength and biodegradability.
作用機序
The mechanism of action of 2-Oxepanone, 7-(phenylmethyl)- involves its ability to undergo ring-opening polymerization. This process is catalyzed by various catalysts, leading to the formation of high molecular weight polymers. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles, facilitating the formation of polymer chains.
類似化合物との比較
Similar Compounds
Caprolactone: A simpler lactone with a six-membered ring.
Valerolactone: Another lactone with a five-membered ring.
Butyrolactone: A four-membered lactone.
Uniqueness
2-Oxepanone, 7-(phenylmethyl)- is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This benzyl group enhances the compound’s reactivity and allows for the synthesis of polymers with specific characteristics, such as increased hydrophobicity and mechanical strength.
特性
CAS番号 |
112329-34-7 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
7-benzyloxepan-2-one |
InChI |
InChI=1S/C13H16O2/c14-13-9-5-4-8-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChIキー |
NFXKMWBXRKTICU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)OC(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


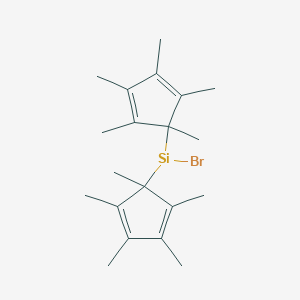
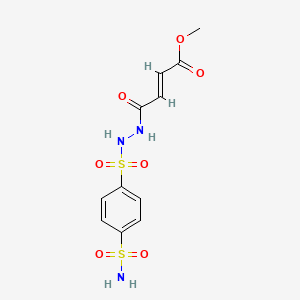
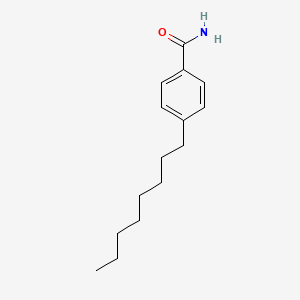
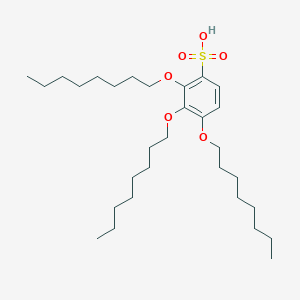

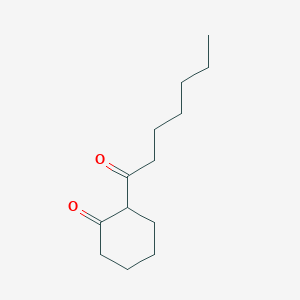
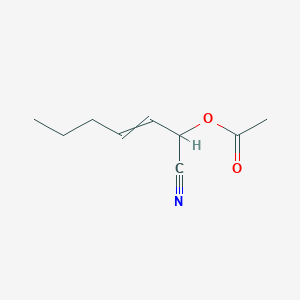
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
